
Mead acid ethanolamide
描述
Mead acid-EA is a N-acylethanolamine 20:3.
作用机制
Target of Action
Mead Acid-EA is an n-9 polyunsaturated fatty acid (PUFA) that is distributed in various normal tissues . It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes are the primary targets of Mead Acid-EA, playing a crucial role in its physiological and pathological effects.
Mode of Action
Mead Acid-EA interacts with its targets, lipoxygenase and cyclooxygenase, to produce specific lipid mediators . These mediators then induce changes in the body, affecting various physiological processes. The exact nature of these changes is still under investigation, but they are believed to have significant effects on inflammation, cancer, dermatitis, and cystic fibrosis .
Biochemical Pathways
Mead Acid-EA affects the biochemical pathways of PUFA metabolism . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . This synthesis process impacts the levels of other PUFAs in the body, influencing various physiological roles and diseases .
Pharmacokinetics
It is known that mead acid-ea is distributed in various normal tissues , suggesting a wide distribution in the body
Result of Action
The action of Mead Acid-EA results in the production of specific lipid mediators, which have various effects on the body . These effects include potential impacts on inflammation, cancer, dermatitis, and cystic fibrosis . .
Action Environment
The action, efficacy, and stability of Mead Acid-EA can be influenced by various environmental factors. For instance, essential fatty acid (EFA) deficiency can lead to an increase in the synthesis of Mead Acid-EA . This suggests that dietary factors and overall health status can significantly influence the action of Mead Acid-EA.
生化分析
Biochemical Properties
Mead Acid-EA plays an important role in biochemical reactions. It interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into specific lipid mediators . These interactions are crucial for its function as an endogenous multifunctional PUFA .
Cellular Effects
Mead Acid-EA has been found to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . It influences cell function by altering the production of inflammatory mediators, modulating neutrophils infiltration, and altering VEGF effector pathway .
Molecular Mechanism
The molecular mechanism of Mead Acid-EA involves its conversion to specific lipid mediators by lipoxygenase and cyclooxygenase . This process allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is widely distributed in various normal tissues , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Mead Acid-EA is involved in the metabolism of PUFAs . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
Mead Acid-EA is transported and distributed within cells and tissues. The absorption and distribution of Mead Acid-EA is widespread physiologically and is similar to that of other C20 PUFAs, such as ARA and EPA .
生物活性
Mead acid ethanolamide, a derivative of Mead acid (5,8,11-eicosatrienoic acid), has garnered attention for its potential biological activities, particularly in relation to inflammation, cancer, and cannabinoid receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Mead Acid
Mead acid is an n-9 polyunsaturated fatty acid (PUFA) that serves as a marker for essential fatty acid (EFA) deficiency. It is synthesized from oleic acid when dietary intake of n-6 and n-3 fatty acids is insufficient. The elevation of Mead acid levels in tissues signifies an adaptive response to EFA deficiency, allowing for the maintenance of membrane integrity and function in the absence of essential fatty acids .
Cannabinoid Receptor Agonism
This compound has been identified as an endogenous agonist for cannabinoid receptors CB1 and CB2. Research indicates that it exhibits potency comparable to anandamide in inhibiting forskolin-stimulated cAMP accumulation in cells expressing these receptors. Specifically, it competes effectively with the cannabinoid agonist CP55,940 for binding to CB1 and CB2 receptors, suggesting its role as a signaling molecule in the endocannabinoid system .
Anti-Inflammatory Properties
Studies have demonstrated that Mead acid and its derivatives can modulate inflammatory responses. For instance, intraperitoneal injection of Mead acid has been shown to ameliorate allergic skin inflammation in murine models. This anti-inflammatory activity may be attributed to its ability to influence lipid mediator pathways that regulate inflammation .
Cancer Inhibition
Mead acid has been implicated in cancer biology, particularly concerning breast cancer. A study found that dietary supplementation with Mead acid suppressed tumor growth in KPL-1 human breast cancer cells by inhibiting cell proliferation rather than inducing apoptosis. This suggests a potential role for Mead acid in cancer prevention or therapy through modulation of signaling pathways related to cell growth and survival .
Lipid Mediator Production
This compound is synthesized from Mead acid through enzymatic processes involving phospholipase pathways. It has been shown to compete with arachidonic acid for enzymatic conversion into various bioactive lipids, underscoring its significance in lipid metabolism and signaling .
Implications for Health and Disease
The biological activities of this compound highlight its potential therapeutic applications:
- Inflammation Management : Its ability to modulate inflammatory pathways suggests that it could be beneficial in treating conditions characterized by chronic inflammation.
- Cancer Therapy : The observed inhibitory effects on tumor growth present opportunities for further exploration of Mead acid derivatives as adjuncts in cancer treatment strategies.
- Endocannabinoid System Modulation : As an agonist for cannabinoid receptors, this compound may contribute to pain relief and other therapeutic effects associated with cannabinoid signaling.
科学研究应用
Cannabinoid Receptor Agonism
Mead acid ethanolamide has been identified as an endogenous agonist for the cannabinoid receptors CB1 and CB2. Research indicates that it exhibits similar potency to anandamide, a well-known cannabinoid, in inhibiting forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor . This suggests that this compound could play a significant role in modulating cannabinoid signaling pathways, which are crucial for various physiological processes including pain modulation, appetite regulation, and mood stabilization.
Table 1: Comparison of Agonist Potency
Compound | Receptor Type | Potency (relative to Anandamide) |
---|---|---|
This compound | CB1 | Equally potent |
Anandamide | CB1 | Reference |
This compound | CB2 | Equally potent |
Anandamide | CB2 | Reference |
Inflammation and Immune Response
Recent studies have explored the role of mead acid and its derivatives in inflammatory processes. Mead acid is metabolized into various lipid mediators that can influence immune responses. Notably, it has been associated with pro-inflammatory activities, suggesting that it may contribute to conditions such as dermatitis and cystic fibrosis . Furthermore, maternal levels of mead acid have been linked to respiratory disorders in offspring, indicating its potential impact on lung health during early development .
Case Study: Maternal Fatty Acid Status
A study examining maternal fatty acid status found a significant positive correlation between maternal mead acid levels at birth and the incidence of lung infections in children during their first seven years . This highlights the importance of monitoring fatty acid profiles during pregnancy for potential long-term health outcomes in children.
Cancer Research
This compound has shown promise in cancer research, particularly concerning its effects on tumor growth. In vitro studies demonstrated that mead acid can inhibit the proliferation of KPL-1 human breast cancer cells without inducing apoptosis . This cytostatic effect suggests that mead acid may be beneficial as a therapeutic agent in managing certain types of cancer.
Table 2: Effects of Mead Acid on Cancer Cells
Cell Type | Treatment Concentration (μM) | Effect on Proliferation |
---|---|---|
KPL-1 Breast Cancer | 16.25 - 300 | Inhibited (cytostatic) |
Biomarker for Essential Fatty Acid Deficiency
Mead acid is recognized as a marker for essential fatty acid deficiency (EFAD). Its presence in elevated levels is typically observed when dietary intake of n-6 and n-3 fatty acids is inadequate . This characteristic makes it a valuable tool for assessing nutritional status and guiding dietary interventions.
Future Directions and Research Opportunities
The multifaceted roles of this compound present numerous avenues for future research:
- Investigating its therapeutic potential : Further studies are needed to explore its efficacy in treating inflammatory diseases and cancer.
- Understanding metabolic pathways : Research into the metabolic pathways involving mead acid could elucidate its role in health and disease.
- Clinical applications : Evaluating mead acid levels could become part of routine assessments for nutritional deficiencies.
属性
IUPAC Name |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGQBEGMUSSPFY-YOILPLPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348030 | |
Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169232-04-6 | |
Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MEAD ethanolamide, also known as N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine, interact with its target and what are the downstream effects?
A1: MEAD ethanolamide acts as an agonist at both cannabinoid receptor subtypes, CB1 and CB2. [, , ] This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids like anandamide.
Q2: What is known about the synthesis of MEAD ethanolamide in biological systems?
A3: Research suggests that MEAD ethanolamide can be synthesized enzymatically in a similar manner to anandamide. [] This involves the condensation of mead acid with ethanolamine. Studies using rat and human hippocampal P2 membranes demonstrated that both mead acid and arachidonic acid were equally effective substrates for the enzymatic synthesis of their respective ethanolamides. [] This finding suggests a potential parallel pathway for the biosynthesis of these endocannabinoids, possibly responding to specific physiological conditions or dietary factors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。